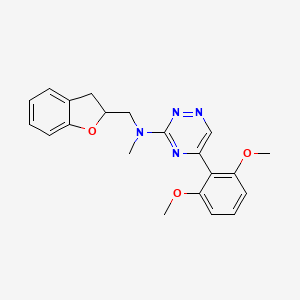![molecular formula C22H22N2O5 B6105524 N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6105524.png)
N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, also known as EMA401, is a novel drug candidate that has shown promise in the treatment of chronic pain. EMA401 is a small molecule that selectively inhibits the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals.
Mécanisme D'action
N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide works by selectively inhibiting the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals. By blocking this receptor, this compound reduces the transmission of pain signals and provides relief from chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing the release of pain-related neuropeptides, such as substance P and CGRP, and reducing the activity of nociceptive neurons in the dorsal root ganglia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is that it is a small molecule that can be easily synthesized in the laboratory. However, one of the limitations of this compound is that it has only been tested in preclinical studies, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, including:
1. Clinical trials to determine the safety and efficacy of this compound in humans.
2. Further studies to explore the mechanisms of action of this compound and its effects on pain signaling pathways.
3. Development of new formulations of this compound that can be delivered more effectively to target tissues.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of chronic pain.
5. Studies to explore the potential use of this compound in the treatment of other conditions, such as migraine and fibromyalgia.
Conclusion
This compound is a promising drug candidate that has shown potential in the treatment of chronic pain. While further research is needed to determine its safety and efficacy in humans, the preclinical studies conducted so far suggest that this compound could be an effective treatment for a range of chronic pain conditions.
Méthodes De Synthèse
The synthesis of N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide involves several steps, including the reaction of 4-ethylphenol with chloroacetyl chloride to form 4-ethylphenyl chloroacetate, which is then reacted with 2-methoxyaniline to form N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)acetamide. This intermediate is then reacted with furfurylamine to form this compound.
Applications De Recherche Scientifique
N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been the subject of extensive scientific research, with studies demonstrating its potential as a treatment for chronic pain. In preclinical studies, this compound has been shown to be effective in reducing pain in animal models of neuropathic pain and osteoarthritis.
Propriétés
IUPAC Name |
N-[4-[[2-(4-ethylphenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-15-6-9-17(10-7-15)29-14-21(25)23-16-8-11-18(20(13-16)27-2)24-22(26)19-5-4-12-28-19/h4-13H,3,14H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIKBVDGKBCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)
![N-(4-acetylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6105457.png)

![2-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6105469.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B6105483.png)
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B6105492.png)
![5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105498.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6105504.png)

![1-[2-(4-methoxyphenyl)ethyl]-4-{[(5-methyl-2-furyl)methyl]amino}-2-pyrrolidinone](/img/structure/B6105519.png)
![N-[4-(aminocarbonyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B6105535.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6105541.png)
![ethyl 2-(benzoylamino)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6105549.png)